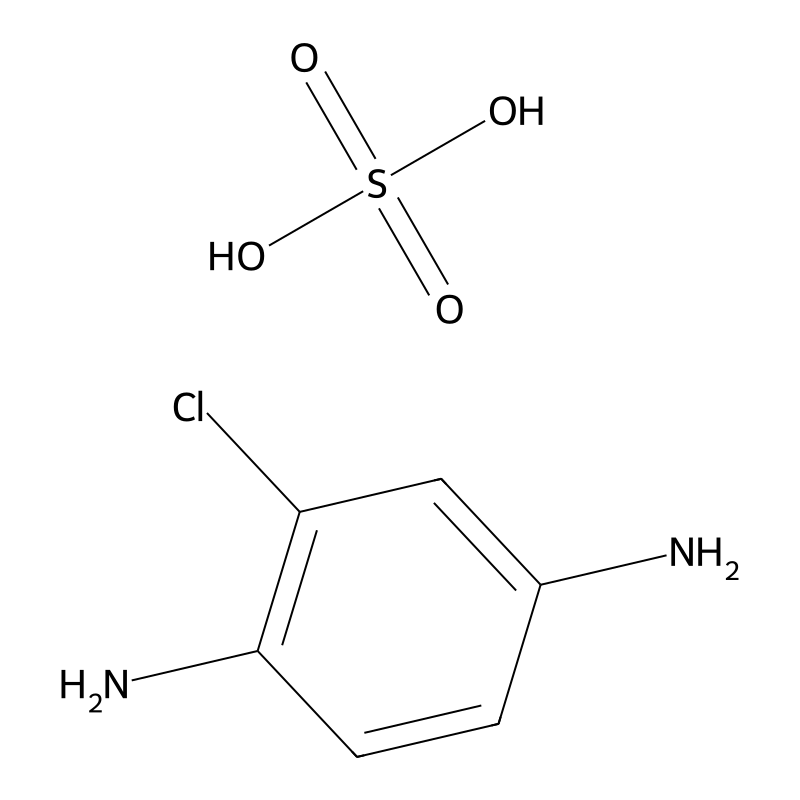

2-Chloro-p-phenylenediamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Potential Applications:

- Biomedical research: Some studies have investigated the potential of 2-CPDS and related compounds for their antimicrobial and antioxidant properties []. However, further research is needed to determine their effectiveness and safety in this context.

Limitations in Research:

- Limited research: The available scientific literature on the research applications of 2-CPDS is scarce compared to its use in hair dyes. More research is needed to explore its potential uses and understand its safety profile in a research setting.

- Safety concerns: 2-CPDS can be a skin irritant and cause allergic reactions in some individuals []. This raises safety concerns for its use in research, particularly for applications involving direct contact with human or animal subjects.

2-Chloro-p-phenylenediamine sulfate is an organic compound with the molecular formula C₆H₉ClN₂O₄S and a molecular weight of 240.66 g/mol. It is primarily recognized as a light gray or lavender powder and is soluble in water and ethanol . This compound is a derivative of p-phenylenediamine, where a chlorine atom is substituted at the para position relative to the amine groups. It is commonly used in hair dye formulations due to its ability to produce long-lasting color by penetrating the hair shaft .

2-chloro-p-phenylenediamine sulfate is a known skin sensitizer and can cause allergic reactions, including itching, redness, swelling, and blistering []. In severe cases, it can lead to anaphylactic shock []. Concentrations in hair dye formulations are typically limited to minimize these risks [].

Data:

The chemical behavior of 2-chloro-p-phenylenediamine sulfate includes oxidation reactions, particularly when exposed to air, which can lead to color changes from purple to black . It can undergo various chemical transformations typical of aromatic amines, such as electrophilic aromatic substitution and nucleophilic reactions, particularly due to the presence of the amino groups.

Example Reaction

One common reaction involving this compound is its oxidation in the presence of hydrogen peroxide, which generates colored products used in oxidative hair dyes.

Research indicates that 2-chloro-p-phenylenediamine sulfate may exhibit carcinogenic potential. Studies have shown equivocal evidence of carcinogenicity, particularly in animal models . The compound can cause skin irritation upon contact and has been associated with allergic reactions in sensitive individuals, especially when used in cosmetic applications .

Toxicological Profile- Acute Toxicity: The oral LD50 for rats has been reported at approximately 1,190 mg/kg, indicating moderate toxicity .

- Skin Irritation: It may cause irritation upon contact with skin, necessitating careful handling during formulation processes.

2-Chloro-p-phenylenediamine sulfate can be synthesized through several methods, typically involving chlorination of p-phenylenediamine followed by sulfation.

General Synthesis Steps- Chlorination: p-Phenylenediamine is treated with a chlorinating agent (such as thionyl chloride) to introduce the chlorine atom.

- Sulfation: The chlorinated product is then reacted with sulfuric acid to form the sulfate salt.

This method allows for the production of high-purity 2-chloro-p-phenylenediamine sulfate suitable for commercial applications.

The primary application of 2-chloro-p-phenylenediamine sulfate is in the cosmetic industry, particularly in hair dye formulations. It acts as a dye precursor that develops color when oxidized during the dyeing process. Additionally, it has potential uses in other areas such as:

- Textile Dyes: Utilized for dyeing fabrics due to its strong coloring properties.

- Analytical Chemistry: Employed in various assays and tests due to its reactivity.

Studies on the interactions of 2-chloro-p-phenylenediamine sulfate with biological systems indicate that it can form complexes with proteins and nucleic acids, potentially leading to cytotoxic effects. Its interactions are critical for understanding its allergenic potential and mechanisms of action in hair dye formulations.

Several compounds share structural similarities with 2-chloro-p-phenylenediamine sulfate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| p-Phenylenediamine | C6H8N2 | No chlorine substitution; less reactive |

| 2-Amino-5-chlorobenzene | C6H6ClN | Different substitution pattern; used as an intermediate |

| 4-Amino-3-chlorophenol | C6H6ClN | Hydroxyl group present; used in dyes |

| 2-Chloro-1,4-diaminobenzene | C6H7ClN2 | Similar structure but lacks sulfate group |

Uniqueness

The unique feature of 2-chloro-p-phenylenediamine sulfate lies in its dual functionality as both a dye precursor and its sulfate form, which enhances solubility and stability compared to its free base counterpart.

Physical Description

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (85.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (14.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (85.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

61702-44-1